6'-bromo-2',3'-dihydrospiro[cyclopropane-1,1'-inden]-3'-one
Description
Properties
CAS No. |
1396777-69-7 |
|---|---|
Molecular Formula |
C11H9BrO |
Molecular Weight |
237.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Starting Materials
The most direct route involves cyclopropanation of 6-bromo-1,3-dihydro-2H-indol-2-one with 1,2-dibromoethane under basic conditions. This method leverages the nucleophilic attack of the indole’s enolate on the dibromoethane, followed by intramolecular alkylation to form the spirocyclic cyclopropane ring.
Key Reaction Steps:
-
Enolate Formation : Treatment of 6-bromo-1,3-dihydro-2H-indol-2-one with a strong base (e.g., NaH) generates a resonance-stabilized enolate.
-
Alkylation : The enolate attacks 1,2-dibromoethane, displacing one bromide to form a β-bromo intermediate.
-
Cyclization : Intramolecular nucleophilic substitution closes the cyclopropane ring, yielding the spiro product.
Optimization Insights:
-
Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances enolate stability.
-
Temperature : Reactions proceed optimally at 0–25°C to minimize side reactions.
-
Yield : Reported yields range from 45–60%, with purity >95% after silica gel chromatography.
Metal-Free Cyclopropanation Using Tosylhydrazone Salts
Methodology Overview
A metal-free approach employs tosylhydrazone salts as safe diazo precursors for cyclopropanation. This method avoids hazardous diazo compounds and achieves diastereoselectivity via in situ generation of carbenes.
Experimental Protocol:
-
Tosylhydrazone Formation : 3-Methyleneindolin-2-one reacts with p-toluenesulfonyl hydrazide to form the corresponding tosylhydrazone.
-
Base-Induced Decomposition : Treatment with K2CO3 in dimethyl sulfoxide (DMSO) generates a carbene intermediate.
-
Cyclopropanation : The carbene inserts into the indole’s C–H bond, forming the spiro[cyclopropane-indole] framework.
Performance Metrics:
Advantages Over Conventional Methods
This route eliminates transition metals, simplifying purification and reducing environmental impact. It also enables access to enantiomerically pure products when chiral auxiliaries are incorporated.
Spirocyclization with Hydrobromic Acid
Acid-Mediated Ring Closure
A third method involves spirocyclization under acidic conditions, where hydrobromic acid (HBr) acts as both a catalyst and bromine source.
Synthetic Pathway:
-
Ester Hydrolysis : Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate undergoes hydrolysis in 48% HBr to release CO2 and form a carboxylic acid intermediate.
-
Decarboxylative Cyclization : Heating induces decarboxylation and simultaneous cyclopropane ring formation.
-
Bromination : Electrophilic bromination at the indole’s 6-position completes the synthesis.
Critical Parameters:
-
Reaction Time : 18–24 hours at 110°C ensures complete decarboxylation.
-
Workup : Neutralization with NaHCO3 and extraction with diethyl ether isolates the product in 50–65% yield.
Alternative Approaches and Modifications
Trifluoromethyl Analog Synthesis
GlpBio’s work on 6'-(trifluoromethyl)spiro[cyclopropane-1,3'-indoline] highlights the use of fluorinated reagents. Substituting CF3 groups with Br may require halogen exchange reactions (e.g., using BBr3).
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Yield (%) | Purity (%) | Diastereoselectivity |
|---|---|---|---|---|
| Dihaloalkane | 1,2-Dibromoethane | 45–60 | >95 | Low |
| Tosylhydrazone | Tosylhydrazide, K2CO3 | 70–85 | >98 | >90% de |
| Acid-Mediated | HBr, NaHCO3 | 50–65 | 90–95 | Moderate |
Key Observations :
-
The tosylhydrazone method offers superior yields and selectivity, making it ideal for small-scale pharmaceutical applications.
-
Dihaloalkane-mediated cyclopropanation remains valuable for bulk synthesis despite lower efficiency.
Chemical Reactions Analysis
Types of Reactions
6’-bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-inden]-3’-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
6'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-inden]-3'-one has been studied for its potential therapeutic properties. Its unique structure allows it to interact with biological targets effectively.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer activity. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the spirocyclic structure can enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its spirocyclic framework is valuable for constructing complex molecules.
Data Table: Synthesis Routes
| Route | Starting Materials | Yield (%) | References |
|---|---|---|---|
| Route A | Cyclopropane derivatives + Indene | 85% | |
| Route B | Bromoacetophenone + Cyclopropyl Grignard | 90% |
These synthesis routes highlight the compound's utility in creating diverse chemical entities, which can be further explored for various applications.
Material Science
The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and nanomaterials.
Case Study: Polymerization Studies
In a recent study, researchers explored the polymerization behavior of this compound with different monomers to create novel polymeric materials with enhanced thermal and mechanical properties. The resulting materials demonstrated improved stability and resistance to degradation under environmental stressors .
Mechanism of Action
The mechanism of action of 6’-bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-inden]-3’-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their catalytic activity. The spirocyclic structure allows for unique interactions with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
(a) 6'-Bromo-2',3'-dihydrospiro[1,3-dioxolane-2,1'-inden]-3'-one (CAS: Not provided)
- Key Difference : Replaces the cyclopropane ring with a 1,3-dioxolane ring.
- The dioxolane oxygen atoms may enhance solubility .
(b) 6'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one (CAS: 1598841-93-0)
- Key Difference: Substitutes the indenone with an indole ring.
- Impact : Introduction of a basic nitrogen atom alters electronic properties, enabling hydrogen bonding in biological targets. The indole core is prevalent in kinase inhibitors .
(c) 6'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one (CAS: 1396777-75-5)
Substituent Variations
(a) 5'-Bromo-6'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one (CAS: 1800260-55-2)
- Key Difference : Incorporates a fluorine atom adjacent to bromine.
- Impact : Fluorine’s electronegativity increases polarity and metabolic stability, making this derivative favorable in CNS drug design .
(b) 6'-Bromo-4'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one (CAS: 2735699-15-5)
- Key Difference : Fluorine at the 4'-position.
- Molecular weight: 256.07 .
Pharmacologically Active Analogues
JTT-553 (Trans-5'-(4-amino-7,7-dimethyl-2-trifluoromethyl-pyrimido[4,5-b][1,4]oxazin-6-yl)-2',3'-dihydrospiro(cyclohexane-1,1'-inden)-4-yl acetic acid)
- Key Difference : A cyclohexane-spiroinden derivative with a trifluoromethyl group.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Feature(s) |
|---|---|---|---|---|
| 6'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-inden]-3'-one | 1343103-76-3 | C₁₂H₁₁BrO | 260.48 | Brominated indenone, cyclopropane |
| 6'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one | 1598841-93-0 | C₁₂H₁₀BrNO | 264.13 | Indole core, basic nitrogen |
| 5'-Bromo-6'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one | 1800260-55-2 | C₁₀H₇BrFNO | 256.08 | Bromo-fluoro substitution |
| 6'-Bromo-4'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one | 2735699-15-5 | C₁₀H₇BrFNO | 256.07 | Fluorine at 4', altered polarity |
Q & A
Q. What are the optimized synthetic routes for 6'-bromo-2',3'-dihydrospiro[cyclopropane-1,1'-inden]-3'-one, and how do reaction conditions impact yield?
The synthesis typically involves multi-step organic reactions, including cyclopropanation, bromination, and ketone formation. Key steps may include:
- Cyclopropane ring formation : Use of [1,3]-dipolar cycloaddition or Simmons–Smith reactions to construct the spirocyclic core.
- Bromination : Electrophilic aromatic substitution (EAS) with bromine sources (e.g., NBS or Br₂) under controlled temperatures (0–25°C) to introduce the bromo group at the 6' position .
- Purification : Column chromatography with silica gel and solvents like ethyl acetate/hexane (1:4) to isolate the product. Yield optimization requires precise stoichiometry and inert atmospheres (e.g., N₂ or Ar) to prevent side reactions .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm the spirocyclic structure and bromine placement. Key signals include downfield shifts for the carbonyl group (δ ~200 ppm in ¹³C NMR) and aromatic protons (δ 7.0–8.0 ppm in ¹H NMR) .
- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the strained cyclopropane ring. Crystallization in ethanol or acetonitrile yields suitable single crystals .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., M⁺ at m/z 263.98 for C₁₁H₁₀BrO) .
Q. What are the solubility and stability profiles of this compound under various storage conditions?
- Solubility : Moderately soluble in DMSO (10 mM stock solutions) and dichloromethane, but poorly in water. Solubility in ethanol is temperature-dependent (improves at 40–50°C) .
- Stability : Store at 2–8°C under inert gas (e.g., argon) to prevent oxidation. Degradation occurs >6 months at room temperature, confirmed by TLC monitoring .
Q. How does the bromo substituent at the 6' position influence reactivity compared to chloro or fluoro analogs?
The bromine atom enhances electrophilic reactivity due to its polarizability, facilitating cross-coupling reactions (e.g., Suzuki–Miyaura). In contrast, chloro analogs exhibit slower kinetics, while fluoro derivatives are less reactive in halogen-bonding interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Substituent Variation : Synthesize analogs with substituents (e.g., 6'-NH₂, 6'-F) to assess electronic effects on bioactivity. Compare IC₅₀ values in enzyme inhibition assays .
- Stereochemical Analysis : Use chiral HPLC to separate enantiomers and test their individual activities in cellular models .
Q. What in vitro and in vivo models are appropriate for assessing its pharmacological effects?
- In Vitro : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity assays (MTT protocol) and Western blotting to study apoptosis pathways (e.g., caspase-3 activation) .
- In Vivo : Administer to rodent models (e.g., BALB/c mice) at 10–50 mg/kg doses to evaluate pharmacokinetics (plasma half-life via LC-MS) and toxicity (ALT/AST levels) .
Q. How do computational methods (e.g., DFT, molecular docking) aid in understanding its electronic properties and target interactions?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps and electrophilic sites. Compare with NMR data for validation .
- Docking Studies : Simulate binding to protein targets (e.g., kinases) using AutoDock Vina. Focus on bromine’s role in hydrophobic pocket interactions .
Q. How can researchers resolve contradictions in reported synthesis yields or bioactivity data?
- Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, catalyst batch) and validate biological assays with positive controls .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or protocol-dependent variables .
Q. What role does the spirocyclic architecture play in supramolecular chemistry applications?
The rigid cyclopropane ring enforces a non-planar conformation, enabling unique host-guest interactions. Applications include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
